
6,7-Epoxy docetaxel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Epoxy Docetaxel (Mixture of Diastereomers) is a taxane derivative modified at the 6 and 7 positions. It is primarily used as an anti-tumor agent. The compound has a molecular formula of C43H51NO14 and a molecular weight of 805.86 . It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Epoxy Docetaxel involves the modification of the parent compound, Docetaxel, at the 6 and 7 positions to introduce an epoxy group. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for the synthesis of taxane derivatives often involve multi-step organic synthesis, including protection and deprotection of functional groups, selective oxidation, and epoxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale organic synthesis techniques, including the use of high-pressure liquid chromatography (HPLC) for purification and isolation of the desired diastereomers. The exact methods are proprietary and specific to the manufacturing companies.
化学反応の分析
Types of Reactions
6,7-Epoxy Docetaxel can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
科学的研究の応用
6,7-Epoxy Docetaxel has a wide range of scientific research applications, including:
Chemistry
Synthesis of novel taxane derivatives: Researchers use this compound as a starting material to synthesize new compounds with potential anti-tumor activity.
Biology
Cell biology studies: The compound is used to study the effects of taxane derivatives on cell division and apoptosis.
Medicine
Anti-tumor research: this compound is investigated for its potential to treat various types of cancer, including breast, lung, and ovarian cancers.
Industry
Pharmaceutical development: The compound is used in the development of new anti-cancer drugs and formulations.
作用機序
The mechanism of action of 6,7-Epoxy Docetaxel involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. The compound binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This leads to the inhibition of cell division and induces apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Docetaxel: The parent compound of 6,7-Epoxy Docetaxel, used as an anti-cancer agent.
Paclitaxel: Another taxane derivative with similar anti-tumor activity.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain cancers.
Uniqueness
This compound is unique due to its modification at the 6 and 7 positions, which may confer distinct biological activity and pharmacokinetic properties compared to other taxane derivatives .
生物活性
6,7-Epoxy docetaxel is a taxane derivative that has garnered attention for its potential as an anti-tumor agent. This compound is characterized by modifications at the 6 and 7 positions of the docetaxel molecule, enhancing its biological activity against various cancer types. This article explores the biological mechanisms, pharmacological properties, and clinical implications of this compound, supported by data tables and case studies.
Target Interaction
this compound primarily targets microtubulin , a crucial component of the cytoskeleton in eukaryotic cells. The compound binds reversibly to microtubulin with a high affinity, stabilizing microtubule structures and preventing their disassembly. This action disrupts normal cell division processes, leading to cell cycle arrest at the G2/M phase and ultimately triggering cell death through mechanisms including apoptosis and mitotic catastrophe .
Biochemical Pathways
The compound significantly influences the PI3K-Akt signaling pathway , which is vital for cell survival and proliferation. By modulating this pathway, this compound can induce apoptosis in cancer cells while inhibiting anti-apoptotic factors such as Bcl-2 and Bcl-xL .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits favorable pharmacokinetic properties that enhance its therapeutic efficacy. Notably, its formulation in nanocarriers has been shown to improve bioavailability and targeted delivery to tumor sites .
Case Studies and Clinical Applications
Efficacy in Cancer Treatment
Clinical studies have demonstrated the effectiveness of docetaxel derivatives in treating various cancers:
- Breast Cancer : A study indicated that docetaxel induces both apoptotic and non-apoptotic cell death pathways in breast cancer cell lines (e.g., MCF-7), highlighting its dual mechanism of action .
- Prostate Cancer : In metastatic castration-resistant prostate cancer (mCRPC), docetaxel remains effective even after prior treatments with agents like abiraterone. A retrospective analysis showed an overall survival (OS) rate of approximately 12.7 months for patients treated with docetaxel following abiraterone therapy .
- Combination Therapies : Research on combining this compound with other agents (e.g., apalutamide) suggests enhanced efficacy through synergistic mechanisms that target multiple pathways simultaneously .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity and clinical outcomes associated with this compound:
特性
IUPAC Name |
[4-acetyloxy-1,13-dihydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-11,15,18,18-tetramethyl-12-oxo-6,9-dioxapentacyclo[12.3.1.03,11.04,7.08,10]octadec-14-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51NO14/c1-21-25(54-37(50)29(47)27(23-15-11-9-12-16-23)44-38(51)58-39(3,4)5)19-43(52)35(56-36(49)24-17-13-10-14-18-24)31-41(8,32(48)28(46)26(21)40(43,6)7)33-30(55-33)34-42(31,20-53-34)57-22(2)45/h9-18,25,27-31,33-35,46-47,52H,19-20H2,1-8H3,(H,44,51) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMIGTNUBJPFFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C7C3O7)OC(=O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51NO14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。